molecular formula C13H14ClN B1598129 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 811842-48-5

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

Cat. No. B1598129
M. Wt: 219.71 g/mol
InChI Key: OBZHYWKQOJFWEL-UHFFFAOYSA-N
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Description

2-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, also known as 2-Methylaminobiphenyl hydrochloride (MABH), is a synthetic compound that has been used in scientific research for decades. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. MABH is used in a variety of laboratory experiments, including biochemistry, physiology, and pharmacology, and is known for its ability to act as an antagonist at various receptors.

Scientific Research Applications

Corrosion Inhibition

One significant application area for amine derivatives, including compounds structurally related to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride, is in corrosion inhibition. For example, Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an HCl medium. Their study utilized electrochemical measurements and surface analysis to determine the effectiveness of these compounds, finding that the substitution of functional groups on the aromatic ring significantly affects inhibition efficiency. This research underscores the potential of amine derivatives in protecting metals from corrosion, an application that could extend to 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Antimicrobial and Antitumor Activity

Compounds with amine functionalities often exhibit significant biological activities, including antimicrobial and antitumor properties. For instance, research into novel 2-(4-aminophenyl)benzothiazoles has revealed highly selective and potent antitumor properties in vitro and in vivo. These studies highlight the role of amine derivatives in developing new therapeutic agents, suggesting potential research avenues for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in drug discovery (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Material Science Applications

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), amine derivatives serve as crucial components. Ge et al. (2008) synthesized two bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties. These compounds were used to fabricate phosphorescent OLEDs, demonstrating the essential role of amine derivatives in creating efficient, solution-processable OLED materials. This study suggests potential applications for 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride in the development of electronic and photonic devices (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).

properties

IUPAC Name

4-(2-methylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZHYWKQOJFWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374923
Record name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride

CAS RN

811842-48-5
Record name 2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-Methylbiphenyl-4-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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